molecular formula C19H34OSn B1303066 Tributyl(4-methoxyphenyl)stannane CAS No. 70744-47-7

Tributyl(4-methoxyphenyl)stannane

Cat. No. B1303066
CAS RN: 70744-47-7
M. Wt: 397.2 g/mol
InChI Key: LIILCIIZVMZTSC-UHFFFAOYSA-N
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Description

Tributyl(4-methoxyphenyl)stannane is an organotin compound that serves as an intermediate in the synthesis of complex organic molecules. It is particularly used in the formation of biphenyl structures, such as 4-methoxy-4'-nitrobiphenyl, through palladium-catalyzed coupling reactions. The presence of the 4-methoxyphenyl group suggests potential applications in the synthesis of materials with specific electronic properties, given the electron-donating nature of the methoxy substituent .

Synthesis Analysis

The synthesis of tributyl(4-methoxyphenyl)stannane involves metalation reactions with tin and can be used in coupling reactions facilitated by palladium catalysts. The process typically starts with an intermediate like 4-nitrophenyl trifluoromethanesulfonate, which then undergoes further reactions to form the desired organotin compound. The synthesis route is significant as it provides a pathway to create biphenyl structures, which are valuable in various chemical applications .

Molecular Structure Analysis

While the specific molecular structure analysis of tributyl(4-methoxyphenyl)stannane is not detailed in the provided papers, the structure can be inferred from the name. It likely consists of a tin atom bonded to three butyl groups and one 4-methoxyphenyl group. The molecular geometry around the tin center is typically tetrahedral for such organotin compounds, and the presence of the methoxy group on the phenyl ring could influence the reactivity and properties of the molecule .

Chemical Reactions Analysis

Tributyl(4-methoxyphenyl)stannane is involved in metal-catalyzed reactions, particularly palladium-catalyzed coupling, to form biphenyl derivatives. The organotin compound can be used as a precursor for the introduction of the 4-methoxyphenyl moiety into other molecules. The reactivity of such organotin compounds is often leveraged in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of tributyl(4-methoxyphenyl)stannane are not explicitly discussed in the provided papers. However, organotin compounds like this are generally known to be highly toxic and should be handled with care. They are often sensitive to air and moisture, requiring special storage conditions. The methoxy group may confer some solubility in organic solvents, which is beneficial for its use in organic synthesis .

Scientific Research Applications

Organotin hydrides, such as Tributyl(4-methoxyphenyl)stannane, are of interest due to their many applications in organic synthesis . Here are some of the applications:

  • Hydro-stannolysis of Halides or Related Molecules

    • This process involves stannyl radicals in chain mechanisms .
    • The basic process involves the initial formation of the stannyl radical and the removal of the resulting organic radical .
    • An extreme example of this behavior is shown where a heptacyclic system is generated in a single step by seven sequential cyclizations .
  • Hydro-stannation of Alkenes and Alkynes

    • This is another application that involves stannyl radicals .
    • The process involves the initial formation of the stannyl radical and the removal of the resulting organic radical .
    • This method is used for the addition of tin hydride across a carbon-carbon multiple bond .
  • Barton-McCombie Reaction

    • This reaction is used for the deoxygenation of alcohols .
    • The process involves the conversion of an alcohol to a thiol ester, followed by radical reduction .
    • The resulting product is an alkane .
  • Barton Decarboxylation

    • This is a method for the decarboxylation of carboxylic acids .
    • The process involves the conversion of a carboxylic acid to a thiohydroxamate ester, followed by radical reduction .
    • The resulting product is an alkane .
  • Dehalogenation

    • This is a process where halogen atoms are replaced by hydrogen atoms .
    • The process involves the use of a tin hydride to generate a radical, which then abstracts a hydrogen atom .
  • Intramolecular Radical Cyclization

    • This is a process where a radical cyclizes to form a ring .
    • The process involves the generation of a radical, which then cyclizes to form a ring .
    • This method is used for the synthesis of complex cyclic structures .
  • Conjugate Reduction of α,β-Unsaturated Ketones

    • An organotin hydride-catalyzed, silicon hydride-mediated method for effecting the conjugate reduction of α,β-unsaturated ketones has been developed .
    • This method is used in standard radical reactions as a replacement for Bu3SnH and Ph3SnH .
  • Reduction Reactions

    • Tributyl(4-methoxyphenyl)stannane can be used as an alternative to halogenated sulfoxide reducing reagents for specific reduction reactions .
    • It can also be used as a catalyst in some organic synthesis reactions .
  • Synthesis of Complex Cyclic Structures

    • A method has been developed where treatment of o-bromonitrobenzenes with various vinyl Grignard reagents gives 7-bromoindoles in good yields .
    • A subsequent reduction using a heteroaryl radical methodology gives 7-unsubstituted indoles in nearly quantitative yields .

properties

IUPAC Name

tributyl-(4-methoxyphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h3-6H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIILCIIZVMZTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376297
Record name TRIBUTYL(4-METHOXYPHENYL)STANNANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(4-methoxyphenyl)stannane

CAS RN

70744-47-7
Record name TRIBUTYL(4-METHOXYPHENYL)STANNANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To tributyltin chloride (652 mg, 2.00 mmol, 1.00 equiv) in THF (2 mL) at 23° C. was added 4-methoxyphenylmagnesium bromide (0.50 M in THF, 8.0 mL, 4.0 mmol, 2.0 equiv). After stirring for 1.0 hr at 60° C., the reaction mixture was cooled to 0° C. and quenched with saturated aqueous NH4Cl (10 mL), and Et2O (10 mL) was added. The phases were separated and the aqueous phase was extracted with Et2O (2×10 mL). The combined organic phases were washed with brine (10 mL) and dried (Na2SO4). The filtrate was concentrated in vacuo and the residue was purified by fractional distillation to afford 637 mg of the title compound as a colorless oil (80% yield).
Quantity
652 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
Y Takada, M Hanyu, K Nagatsu… - Journal of Labelled …, 2012 - Wiley Online Library
We report a novel labeling method for the rapid radiochlorination of aromatic compounds using no‐carrier‐added short‐half‐life radioactive chloride ions ([ 38,39 Cl]Cl − and [ 34m Cl]Cl …
SL Suraru, F Würthner - Synthesis, 2009 - thieme-connect.com
The palladium-catalyzed cross-coupling reaction of 2, 3, 6, 7-tetrabromonaphthalene diimide with various aryl-and alkynylstannanes afforded a series of hitherto unknown tetraaryl-and …
Number of citations: 32 www.thieme-connect.com
JK Stille, AM Echavarren, RM Williams… - Organic …, 2003 - Wiley Online Library
4‐Methoxy‐4′‐nitrobiphenyl intermediate: 4‐Nitrophenyl trifluoromethanesulfonate intermediate: Tributyl(4‐methoxyphenyl)stannane product: 4‐Methoxy‐4′‐nitrobiphenyl byproduct…
Number of citations: 1 onlinelibrary.wiley.com
T Arai - Nuclear medicine and biology, 2012 - Elsevier
INTRODUCTION: Developments in the Stille cross-coupling of [1- 11 C]acetyl chloride with tributylphenylstannane mediated by the Pd 2 (dba) 3 /P(MeNCH 2 CH 2 ) 3 N·HClsystem are …
Number of citations: 4 www.sciencedirect.com
CA Malapit, JR Bour, CE Brigham, MS Sanford - Nature, 2018 - nature.com
The Suzuki–Miyaura cross-coupling of organoboron nucleophiles with aryl halide electrophiles is one of the most widely used carbon–carbon bond-forming reactions in organic and …
Number of citations: 216 www.nature.com
K Hirabayashi, J Ando, J Kawashima… - Bulletin of the …, 2000 - journal.csj.jp
The reaction of dimethyl(phenyl)silanol with butyl acrylate in the presence of a stoichiometric amount of Pd(OAc) 2 or by a combined use of 0.1 molar amount of Pd(OAc) 2 and Cu(OAc) …
Number of citations: 86 www.journal.csj.jp
EW Werner, KB Urkalan, MS Sigman - pstorage-acs-6854636.s3 …
Dry dimethylacetamide (DMA) was purchased from Aldrich and stored over activated 3 Å molecular sieves (3 Å MS), Tetrahydrofuran (THF) and dichloromethane were dried before use …
Y Liu, L Cortizo, H Yu, BE Svensson… - European journal of …, 1995 - Elsevier
In order to further explore the structure—activity relationships of serotonergic 2-aminotetralin derivatives, a total of 12 aryl and heteroaryl substituents have been introduced in the C8-…
Number of citations: 12 www.sciencedirect.com
J Wu, X Deng, H Hirao, N Yoshikai - Journal of the American …, 2016 - ACS Publications
Alkynyl-λ 3 -iodanes have been established as alkynyl cation equivalents for the alkynylation of carbon- and heteroatom-based nucleophiles. Herein, we report an unprecedented …
Number of citations: 63 pubs.acs.org
A Babu, MN Joy, K Sunil, AM Sajith, S Santra… - RSC …, 2022 - pubs.rsc.org
A plethora of 6-(hetero)aryl C–C and C–N bonded tacrine analogues has been made accessible by employing palladium mediated (Suzuki–Miyaura, Heck, Sonogashira, Stille and …
Number of citations: 6 pubs.rsc.org

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